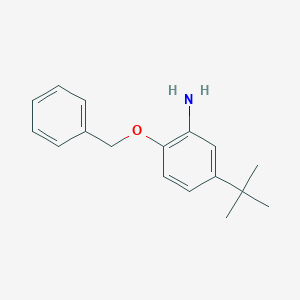

2-Benzyloxy-5-tert-butyl-phenylamine

Description

2-Benzyloxy-5-tert-butyl-phenylamine is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a tert-butyl group, along with an amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Benzene Derivative Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions including nitration, reduction, and substitution.

Benzyl Ether Formation: The benzyloxy group can be introduced via a Williamson ether synthesis, reacting benzyl chloride with phenol under basic conditions.

Tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and advanced catalysts are often employed to enhance the reaction rates and selectivity.

Types of Reactions:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.

Substitution: Nucleophiles like sodium hydroxide and reaction conditions such as elevated temperatures are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Alcohols or ethers.

Coupling Reactions: Biaryl compounds.

Properties

IUPAC Name |

5-tert-butyl-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAKRLDPCJCUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of phenylamine compounds, including 2-Benzyloxy-5-tert-butyl-phenylamine, exhibit notable antioxidant activity. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that modifying the phenyl ring can enhance antioxidant properties, making these compounds potential candidates for therapeutic applications in conditions like cardiovascular diseases and neurodegenerative disorders .

Pharmacological Activity

The compound has been investigated for its pharmacological properties, particularly in relation to neurotransmitter systems. Its structural features suggest potential interactions with various receptors, which could lead to applications in treating psychiatric disorders or neurodegenerative diseases. For instance, modifications to the amine group can influence binding affinity and selectivity towards specific receptors .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For example, it can be utilized in the synthesis of chiral oxazolines through Wittig rearrangement, as demonstrated in recent studies . These oxazolines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Functionalization

The compound can be further functionalized to introduce different substituents, enhancing its reactivity and allowing for the creation of novel compounds with tailored properties. This functionalization is pivotal in developing new materials and drugs with improved efficacy and reduced side effects .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its structural characteristics allow it to be incorporated into polymer matrices, improving mechanical properties and thermal stability. This application is particularly relevant in the development of specialty polymers used in coatings and adhesives.

Nanotechnology

The compound's unique properties also make it suitable for applications in nanotechnology. It can be used as a precursor for creating nanostructured materials that have applications ranging from drug delivery systems to sensors. The ability to modify its structure enhances its functionality in these advanced applications .

Case Studies

Mechanism of Action

The mechanism by which 2-Benzyloxy-5-tert-butyl-phenylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

2-Methoxy-5-tert-butyl-phenylamine: Similar structure but with a methoxy group instead of benzyloxy.

2-Benzyloxy-4-tert-butyl-phenylamine: Similar structure but with the tert-butyl group at a different position on the benzene ring.

Uniqueness: 2-Benzyloxy-5-tert-butyl-phenylamine is unique due to the combination of the benzyloxy and tert-butyl groups, which confer specific chemical properties and reactivity patterns not found in similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

2-Benzyloxy-5-tert-butyl-phenylamine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 255.34 g/mol

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various human cell lines. For example, studies on benzylated intermediates have shown that certain derivatives exhibit low cytotoxicity against human monocytic leukemia cells (THP-1), indicating a favorable safety profile . Such findings imply that this compound may also possess a manageable toxicity level in biological systems.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : Compounds with similar functionalities have been shown to inhibit specific enzymes, potentially disrupting metabolic pathways in pathogens.

- Membrane Disruption : The hydrophobic nature imparted by the tert-butyl group may enhance membrane penetration, leading to increased antibacterial activity.

- Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilms formed by resistant bacterial strains, which is crucial for treating chronic infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

- Pharmacokinetic Studies :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.